Blepharocalyxin C

Description

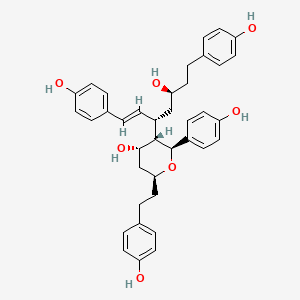

Structure

3D Structure

Properties

Molecular Formula |

C38H42O7 |

|---|---|

Molecular Weight |

610.7 g/mol |

IUPAC Name |

(2S,3S,4S,6S)-3-[(E,3S,5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-1-en-3-yl]-2-(4-hydroxyphenyl)-6-[2-(4-hydroxyphenyl)ethyl]oxan-4-ol |

InChI |

InChI=1S/C38H42O7/c39-30-13-2-25(3-14-30)1-10-29(23-34(43)19-8-26-4-15-31(40)16-5-26)37-36(44)24-35(22-9-27-6-17-32(41)18-7-27)45-38(37)28-11-20-33(42)21-12-28/h1-7,10-18,20-21,29,34-44H,8-9,19,22-24H2/b10-1+/t29-,34+,35+,36+,37+,38-/m1/s1 |

InChI Key |

OCGXHNIZNJTINO-XKXZSYDMSA-N |

Isomeric SMILES |

C1[C@@H](O[C@@H]([C@H]([C@H]1O)[C@@H](C[C@H](CCC2=CC=C(C=C2)O)O)/C=C/C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)CCC5=CC=C(C=C5)O |

Canonical SMILES |

C1C(OC(C(C1O)C(CC(CCC2=CC=C(C=C2)O)O)C=CC3=CC=C(C=C3)O)C4=CC=C(C=C4)O)CCC5=CC=C(C=C5)O |

Synonyms |

blepharocalyxin C |

Origin of Product |

United States |

Isolation and Purification Methodologies of Blepharocalyxin C

Extraction Techniques from Alpinia blepharocalyx Seeds

The initial step in obtaining blepharocalyxin C from Alpinia blepharocalyx seeds typically involves extraction using organic solvents. An ethanol (B145695) (EtOH) extract of the seeds has been reported as the source from which blepharocalyxins C, D, and E, along with other diarylheptanoids, were isolated. nih.govacs.orgacs.org This suggests that ethanol is an effective solvent for extracting blepharocalyxin C and related compounds from the seed matrix.

Extraction techniques aim to selectively dissolve the target compounds from the plant material. While the specific details for optimizing blepharocalyxin C extraction are not extensively detailed in the provided search results, general principles of plant extraction apply. Factors such as solvent type, temperature, time, and solid-to-liquid ratio can influence the efficiency and yield of the extraction process. Various extraction techniques exist, including conventional methods like maceration, percolation, and Soxhlet extraction, as well as advanced techniques like ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE), which can offer advantages such as reduced extraction time and solvent consumption upm.edu.myjabonline.inijper.org.

Advanced Chromatographic Separation Strategies

Following the initial extraction, advanced chromatographic techniques are crucial for separating blepharocalyxin C from the complex mixture of compounds present in the crude extract. Chromatographic separation relies on the differential distribution of compounds between a mobile phase and a stationary phase. puritech.be

Studies on the isolation of blepharocalyxin C and related diarylheptanoids from Alpinia blepharocalyx seeds highlight the use of chromatographic separation. acs.orgacs.orgacs.org While the precise sequence and types of chromatography used for isolating blepharocalyxin C specifically are not fully detailed across all sources, the isolation of diarylheptanoids from Alpinia species commonly employs techniques such as column chromatography and preparative high-performance liquid chromatography (HPLC). acs.orgmdpi.comnih.gov

Chromatographic methods are essential for achieving the required purity of natural products. Different types of chromatography, including adsorption chromatography (e.g., silica (B1680970) gel column chromatography), partition chromatography, and high-performance liquid chromatography (HPLC), are widely used in the separation of natural compounds. puritech.benih.gov The choice of stationary phase and mobile phase is critical for effective separation, based on the chemical properties of the target compound and the impurities.

For complex mixtures, a combination of different chromatographic techniques is often employed to achieve higher purity. nih.govscielo.br For instance, initial separation might be performed using column chromatography, followed by more advanced techniques like HPLC for finer separation and purification of individual compounds, including dimeric diarylheptanoids like blepharocalyxin C. mdpi.com

Methodologies for Purity Assessment

Assessing the purity of isolated blepharocalyxin C is a critical step to ensure its quality for further research or applications. Various analytical techniques are employed to determine the purity of chemical compounds after isolation and purification.

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (including 2D NMR) and Mass Spectrometry (MS), are fundamental for elucidating the structure of isolated compounds and can also provide information about purity by detecting the presence of impurities. nih.govacs.orgacs.orgnih.gov

Chromatographic methods, particularly HPLC, are widely used for purity assessment. skpharmteco.comchromatographyonline.comchromatographyonline.com HPLC can separate compounds based on their interaction with the stationary and mobile phases, and detectors (such as UV-Vis or Mass Spectrometry detectors) can quantify the relative amounts of the target compound and impurities. Peak purity analysis in chromatography, often performed using techniques like Diode Array Detection (DAD) or coupled with Mass Spectrometry, helps to confirm that a single peak corresponds to a single compound and is free from co-eluting impurities. chromatographyonline.com

Other methods for purity assessment can include elemental analysis and techniques that measure physical properties like melting point or optical rotation, although chromatographic and spectroscopic methods are generally more informative for complex natural products. skpharmteco.com

The isolation of blepharocalyxins C-E involved spectroscopic techniques, including 2D NMR spectroscopy, for structure elucidation and stereochemistry determination, which inherently contributes to confirming the identity and likely purity of the isolated compounds. nih.govacs.orgacs.org

Table 1: Key Techniques in Blepharocalyxin C Isolation and Purification

| Stage | Technique(s) | Purpose |

| Extraction | Ethanol Extraction | Initial separation from plant matrix |

| Separation/Purification | Column Chromatography, Preparative HPLC, etc. | Isolation of blepharocalyxin C from mixture |

| Purity Assessment | NMR Spectroscopy, Mass Spectrometry, Analytical HPLC | Confirmation of identity and determination of purity |

Table 2: Examples of Spectroscopic Data Used in Characterization

| Technique | Information Provided | Relevance to Blepharocalyxin C |

| 1D and 2D NMR | Structural elucidation, connectivity, stereochemistry | Confirmation of blepharocalyxin C structure. nih.govacs.orgacs.org |

| Mass Spectrometry | Molecular weight, fragmentation pattern | Confirmation of molecular formula. acs.org |

The detailed research findings on the isolation of blepharocalyxins C-E from Alpinia blepharocalyx seeds, as reported in the literature, confirm the successful application of these methodologies to obtain these dimeric diarylheptanoids. nih.govacs.orgacs.org

Structural Elucidation of Blepharocalyxin C

Application of Spectroscopic Techniques for Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1D and 2D techniques, played a significant role in the structural elucidation of Blepharocalyxin C. Analysis of the ¹H and ¹³C NMR spectra provided detailed information about the different types of protons and carbons in the molecule, their chemical environments, and their connectivity. acs.orgacs.org Two-dimensional NMR experiments, such as COSY, HSQC, HMBC, and NOESY, were particularly valuable in correlating signals and mapping out the carbon framework and the arrangement of substituents. acs.orgnih.gov The NMR data indicated the presence of structural features consistent with a dimeric diarylheptanoid, including signals corresponding to four para-substituted benzene (B151609) rings, a trans-double bond, methine carbons (including oxymethines), methylene (B1212753) groups, and quaternary carbons. acs.org

Mass Spectrometry (MS) Analysis

Mass spectrometry was employed to determine the molecular weight and elemental composition of Blepharocalyxin C. High-resolution fast atom bombardment mass spectrometry (HRFABMS) in negative ion mode was used to establish the molecular formula of the compound as C₃₈H₄₂O₇. acs.orgacs.org Mass spectral data provides the mass-to-charge ratio of the molecule and its fragments, which helps in confirming the proposed structure and identifying substructures. benthamopen.comnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provided information about the functional groups present in Blepharocalyxin C. The IR spectrum showed a characteristic absorption band at 3350 cm⁻¹, indicating the presence of hydroxyl groups within the molecule. acs.orgksu.edu.sagatech.eduscribd.com IR spectroscopy detects molecular vibrations, and the frequencies of absorbed IR radiation are specific to particular types of bonds and functional groups. scribd.comvscht.cz

Determination of Stereochemistry and Absolute Configuration

Determining the stereochemistry and absolute configuration of chiral centers is a critical step in the complete structural elucidation of a natural product. Spectroscopic methods, particularly 2D NMR techniques like ROESY, were crucial in this regard. acs.orgacs.org The stereochemistry at the chiral centers of Blepharocalyxin C was elucidated through spectroscopic analysis. acs.org Significant ROESY correlations observed in the NMR experiments provided spatial proximity information between different protons, which helped in assigning the relative configuration of the chiral centers. acs.org Based on the known stereochemistry of related diarylheptanoids previously isolated from A. blepharocalyx, which consistently possess an S configuration at the C-3 position, the absolute configuration at C-I-3 and C-II-3 of Blepharocalyxin C was assumed to be S. acs.org The absolute configuration of Blepharocalyxin C was thus concluded to be (I-3)S,(I-5)S,(I-6)S,(I-7)S,(II-3)S,(II-5)S. acs.orglibretexts.orglibretexts.org

Characterization of Blepharocalyxin C as a Dimeric Diarylheptanoid with a Novel Carbon Framework

Based on the comprehensive spectroscopic data, Blepharocalyxin C was characterized as a dimeric diarylheptanoid. acs.orgacs.orgacs.org This classification indicates that the molecule is composed of two diarylheptanoid units. acs.orgacs.org Furthermore, the structural analysis revealed that Blepharocalyxin C possesses a novel carbon framework, distinguishing it from previously reported dimeric diarylheptanoids. acs.orgacs.orgacs.org The elucidation of this unique framework was a key outcome of the detailed spectroscopic investigations. acs.orgacs.org

Biosynthetic Pathways of Blepharocalyxin C

Proposed Precursors and Intermediates in Diarylheptanoid Biosynthesis

The biosynthesis of linear diarylheptanoids, such as curcumin, a well-known diarylheptanoid, is understood to originate from two cinnamate (B1238496) units and a central C1 unit derived from malonate. uni-regensburg.de This process can occur through successive condensation reactions. acs.org Investigations using radioisotope labeling have also suggested an alternative pathway involving the polyketide extension of a cinnamate unit with acetate (B1210297) (or malonate) units, followed by cyclization. uni-regensburg.de

For cyclic diarylheptanoids, studies on compounds like acerogenin A and centrolobol (B143635) suggest that two cinnamate units are coupled to a malonate via acetyl CoA, leading to a linear diarylheptanoid precursor like curcumin, which is then further converted or cyclized. mdpi.com The formation of a tetrahydrofuran (B95107) ring in some diarylheptanoids, such as those found in Renealmia exaltata, indicates further modifications of the heptane (B126788) chain. uni-regensburg.de Dimeric diarylheptanoids like blepharocalyxin C, consisting of two diarylheptanoid units, likely involve the dimerization of monomeric diarylheptanoid precursors. acs.org

Enzymatic Transformations and Putative Gene Clusters Involved

The biosynthesis of diarylheptanoids involves several key enzymatic transformations. Enzymes typically involved in the upstream phenylpropanoid pathway, which provides the cinnamate precursors, include phenylalanine ammonia (B1221849) lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). researchgate.net These enzymes are also involved in the biosynthesis of other secondary metabolites. researchgate.net

Polyketide synthases (PKSs), particularly type III PKSs, are crucial in diarylheptanoid biosynthesis, catalyzing the condensation of aromatic CoA esters with malonyl-CoA. researchgate.net Different combinations of diketide synthases and curcuminoid/gingerol synthases, both types of PKS enzymes, appear to be responsible for the production of different diarylheptanoids in plants like ginger and turmeric. researchgate.net Reductases, hydroxylases, and O-methyltransferases are also likely involved in modifying the diarylheptanoid skeleton. researchgate.net

While specific gene clusters for Blepharocalyxin C biosynthesis have not been explicitly identified in the search results, studies on other plant secondary metabolites indicate that biosynthetic genes are often organized in gene clusters. nih.govcapes.gov.br These clusters can contain genes encoding pathway enzymes, transporters, and regulatory proteins. nih.gov The identification of such clusters is crucial for understanding and potentially manipulating the biosynthesis of these compounds. researchgate.netnih.gov

Comparative Biosynthesis with Related Diarylheptanoids from Alpinia Species

Alpinia species are a rich source of diverse diarylheptanoids, including linear, cyclic, and dimeric forms. rsc.orgrsc.org Blepharocalyxin C is a dimeric diarylheptanoid isolated from Alpinia blepharocalyx. acs.org The presence of various diarylheptanoid structures within the Alpinia genus suggests a shared core biosynthetic machinery with species-specific enzymatic variations leading to structural diversity.

Comparisons with other diarylheptanoids from Alpinia species, such as those from A. officinarum and A. katsumadae, reveal structural similarities and differences. rsc.org For instance, katsumadainol C5 from A. katsumadae resembles blepharocalyxin C, differing by an acetyl group. rsc.org This suggests that similar biosynthetic pathways are operational in these species, with specific modification enzymes (like acetyltransferases) contributing to the structural variations observed.

The biosynthesis of other Alpinia diarylheptanoids with cyclized structures, such as those with a tetrahydropyran (B127337) ring, likely involves intramolecular cyclization steps from linear precursors. uni-regensburg.dehkust.edu.hk The dimeric nature of blepharocalyxin C implies a dimerization step involving two monomeric diarylheptanoid units, a process that would be a key divergence from the pathways leading to monomeric diarylheptanoids in Alpinia. While the precise enzymatic mechanisms for this dimerization in Blepharocalyxin C biosynthesis are not detailed in the search results, studies on the synthesis of dimeric diarylheptanoid analogues, like blepharocalyxin D, have explored acid-mediated cascade processes involving carbocationic intermediates. lookchem.com

Preclinical Investigations of Biological Activities and Mechanisms

In Vitro Cellular Activity Profiles

Preclinical studies have explored the biological activities of Blepharocalyxin C using various in vitro cell-based assays. These investigations have revealed its potential in inhibiting the proliferation of cancer cells and exhibiting antiviral effects, among other reported bioactivities.

Antiproliferative Activity against Carcinoma and Fibrosarcoma Cell Lines

Blepharocalyxin C, along with other diarylheptanoids isolated from Alpinia blepharocalyx, has demonstrated significant antiproliferative activity against certain cancer cell lines. Studies have shown its effects on murine colon 26-L5 carcinoma and human HT-1080 fibrosarcoma cells. acs.orgresearchgate.netjst.go.jprsc.orglookchem.comresearchgate.net

Research on the seeds of Alpinia blepharocalyx indicated that the ethanol (B145695) extract exhibited significant antiproliferative activity against human HT-1080 fibrosarcoma and murine colon 26-L5 carcinoma cells. researchgate.netjst.go.jp Further investigation led to the isolation of numerous diarylheptanoids, many of which showed concentration-dependent antiproliferative effects. researchgate.netjst.go.jp While specific ED50 values for Blepharocalyxin C against these cell lines were not consistently highlighted across all snippets, related compounds like blepharocalyxin D and E have shown potent activity against these cell lines. acs.org For example, blepharocalyxin D exhibited potent antiproliferative activity against murine colon 26-L5 carcinoma cells with an ED50 of 3.61 μM, and blepharocalyxin E showed potent activity against human HT-1080 fibrosarcoma cells with an ED50 of 9.02 μM. acs.org Other diarylheptanoids from the same source, such as epicalyxin F and calyxin B, also demonstrated potent activity, in some cases exceeding that of the clinically used anticancer drug 5-fluorouracil (B62378) against HT-1080 cells. researchgate.netjst.go.jp

Interactive Table 1: Antiproliferative Activity of Related Diarylheptanoids from Alpinia blepharocalyx

| Compound | Cell Line | ED50 (μM) |

| Blepharocalyxin D | Murine colon 26-L5 carcinoma | 3.61 |

| Blepharocalyxin E | Human HT-1080 fibrosarcoma | 9.02 |

| Epicalyxin F | Murine colon 26-L5 carcinoma | 0.89 |

| Calyxin B | Human HT-1080 fibrosarcoma | 0.69 |

Antiviral Activity in Model Systems

Blepharocalyxin C has been explored for its potential antiviral activities, particularly in computational model systems. researchgate.netnih.govdntb.gov.uaresearchgate.net In a study focusing on the discovery of inhibitors against Rift Valley fever virus (RVFV), Blepharocalyxin C was identified as one of the top five hit compounds displaying optimal binding against multiple RVFV target proteins, including glycoprotein (B1211001) N (GN), glycoprotein C (GC), and nucleocapsid (N) proteins. researchgate.netnih.govdntb.gov.ua These proteins are considered attractive antiviral drug targets due to their critical roles in the RVFV replication cycle. researchgate.netnih.gov Computational analyses, including molecular docking and molecular dynamics simulations, supported the stability of the protein-ligand complexes, suggesting that Blepharocalyxin C may act as a potential pan-inhibitor of RVFV replication. researchgate.netnih.govdntb.gov.ua

Interactive Table 2: Binding Scores of Blepharocalyxin C against RVFV Proteins (Computational)

| RVFV Protein | Binding Score (kcal/mol) |

| Glycoprotein C (GC) | -12.10 |

| Glycoprotein N (GN) | Optimal binding noted (specific score not provided in snippet) |

| Nucleocapsid (N) | Optimal binding noted (specific score not provided in snippet) |

Other Reported Bioactivities in Cell-Based Assays (e.g., anti-inflammatory, antioxidant)

Beyond antiproliferative and antiviral effects, Blepharocalyxin C and related compounds from Alpinia blepharocalyx have shown other bioactivities in cell-based assays, including anti-inflammatory and antioxidant properties. mdpi.comacs.orgresearchgate.netdovepress.com The genus Alpinia is known for being rich in diarylheptanoids and flavonoids, which contribute to various biological activities, including anti-inflammatory and antioxidant effects. rsc.orgdovepress.comrsc.org While direct, specific data on Blepharocalyxin C's anti-inflammatory or antioxidant activity in cell-based assays was not detailed in the provided snippets, the plant source it is isolated from is associated with these activities. For instance, diarylheptanoids from Alpinia species have been implicated in inhibiting the overproduction of nitric oxide (NO) and reducing pro-inflammatory cytokines in LPS-stimulated macrophages. dovepress.com

Molecular and Cellular Mechanisms of Action

Investigations into the molecular and cellular mechanisms of action of Blepharocalyxin C are ongoing, particularly concerning its interaction with specific protein targets. mdpi.comacs.orgresearchgate.netpjps.pk

Identification and Validation of Protein Targets

Computational studies have been instrumental in identifying potential protein targets for Blepharocalyxin C, particularly in the context of its antiviral activity. researchgate.netnih.govdntb.gov.uaresearchgate.net As mentioned earlier, Blepharocalyxin C showed optimal binding affinity to RVFV glycoprotein N, glycoprotein C, and nucleocapsid protein in molecular docking simulations. researchgate.netnih.govdntb.gov.ua These findings suggest that its antiviral mechanism may involve interfering with the function of these key viral proteins. researchgate.netnih.gov

Modulation of Specific Enzymes (e.g., Plasmepsin 2, Secreted protein-tyrosine phosphatase, Heparanase)

While the provided search results highlight the potential of Blepharocalyxin C as an antiviral agent targeting RVFV proteins, specific information regarding its modulation of enzymes such as Plasmepsin 2, Secreted protein-tyrosine phosphatase, or Heparanase was not explicitly detailed in the snippets. The search results primarily focused on its antiproliferative activity against cancer cell lines and its predicted interactions with viral proteins. acs.orgresearchgate.netjst.go.jprsc.orglookchem.comresearchgate.netacs.orgresearchgate.netnih.govdntb.gov.ua Further research may be needed to fully elucidate the extent of Blepharocalyxin C's enzymatic modulation profile.

Interaction with Receptors (e.g., C-C chemokine receptor type 5, Endothelin receptor ET-A, G-protein Coupled Receptor 54, Prostanoid FP receptor)

Regulation of Intracellular Signaling Pathways (e.g., Ha-Ras-CVLS)

Information regarding the regulation of the Ha-Ras-CVLS intracellular signaling pathway by Blepharocalyxin C was not found in the consulted literature.

Induction of Specific Cellular Responses (e.g., antiproliferative effects, apoptosis, cell cycle regulation)

Information regarding the induction of specific cellular responses such as antiproliferative effects, apoptosis, and cell cycle regulation by Blepharocalyxin C was not found in the consulted literature.

Computational Approaches in Mechanistic Elucidation

Computational approaches, specifically molecular docking and molecular dynamics simulations, have been instrumental in elucidating the potential mechanisms by which Blepharocalyxin C interacts with RVFV proteins. nih.govnih.govresearchgate.net

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred binding orientations and affinities between small molecules (ligands) and macromolecular targets (receptors) at the atomic level. openaccessjournals.comnih.gov This method helps identify potential drug candidates and analyze protein-ligand interactions. openaccessjournals.com In the study investigating RVFV inhibitors, an integrated docking-based virtual screening of over 6000 phytochemicals was conducted against the conserved RVFV proteins GN, GC, and N. nih.govnih.govresearchgate.net Blepharocalyxin C was identified as one of the top compounds exhibiting optimal binding against all three target proteins. nih.govnih.govresearchgate.net Molecular docking provided insights into the inhibitory binding modes of Blepharocalyxin C with these viral proteins. nih.gov For instance, the binding energies of active compounds, including Blepharocalyxin C, against RVFV proteins were determined. nih.gov While specific detailed binding interactions (e.g., hydrogen bonds with specific residues) for Blepharocalyxin C with each RVFV protein were described for other compounds in the study, the general approach involved analyzing these interactions to understand binding mechanisms. nih.gov

Molecular Dynamics Simulations for Protein-Ligand Complex Stability

Molecular dynamics (MD) simulations are used to study the dynamic nature of protein-ligand interactions and assess the stability of the resulting complexes over time. mdpi.commdpi.comconsensus.app Following molecular docking, MD simulations are often employed to confirm the stability of the predicted protein-ligand complexes. nih.govdoaj.orgresearchgate.net In the study on RVFV inhibitors, multiple parameters from molecular dynamics simulations and MM/GBSA analysis were used to confirm the stability of the protein-ligand complexes formed by the top hit compounds, including Blepharocalyxin C, with the RVFV proteins (GN, GC, and N). nih.govnih.govresearchgate.netdoaj.orgresearchgate.net These simulations revealed that Blepharocalyxin C, along with other identified compounds, may act as potential pan-inhibitors of RVFV replication by forming stable complexes with these crucial viral proteins. nih.govnih.govresearchgate.net Analyzing parameters such as Root Mean Square Deviation (RMSD) during MD simulations helps evaluate the structural stability and conformational changes of the protein-ligand complexes. mdpi.commdpi.com Stable RMSD values generally indicate a stable binding interaction. mdpi.commdpi.com

Virtual Screening and Chemoinformatics for Activity Prediction

Virtual screening and chemoinformatics play a crucial role in modern drug discovery by enabling the computational evaluation of large chemical libraries to identify potential drug candidates and predict their biological activities. These in silico techniques can significantly reduce the time and cost associated with early-stage research by prioritizing compounds for experimental testing. Approaches include structure-based virtual screening, which utilizes the 3D structure of a target protein, and ligand-based virtual screening, which relies on the properties of known active molecules. tcmsp-e.comacs.orgrsc.org Chemoinformatics involves the use of computational and informational techniques to address chemical problems, including the prediction of various properties and activities of compounds based on their structural features. nih.govacs.org

Blepharocalyxin C has been subject to such computational analyses. In one investigation, blepharocalyxin C demonstrated optimal binding affinity against three specific target proteins. acs.orgnih.gov This suggests a potential for biological activity mediated through interaction with these targets, as predicted by virtual screening methods. Further chemoinformatic analysis has provided insights into the physicochemical and pharmacological properties of Blepharocalyxin C. Its molecular formula is C38H42O7, with a molecular weight of 610.80 g/mol . acs.org Predicted properties include an AlogP of 6.69, 6 hydrogen bond donors, 7 hydrogen bond acceptors, and a topological polar surface area (TPSA) of 130.61 Ų. acs.org These parameters are often used in chemoinformatic assessments to predict characteristics such as lipophilicity, hydrogen bonding capacity, and potential for membrane permeability.

Furthermore, computational analysis has associated Blepharocalyxin C with potential inhibitory activity against a range of biological targets. These include Plasmepsin 2, Thromboxane B2, C-C chemokine receptor type 5, Endothelin receptor ET-A, Proteinase activated receptor 1, G-protein Coupled Receptor 54, Heparanase, Secreted protein-tyrosine phosphatase, Prostanoid FP receptor (PTGFR), and Ha-Ras-CVLS. acs.org The predicted function mode for these interactions is inhibition, with varying scores indicating the strength or likelihood of the interaction. acs.org

In addition to predicted interactions, in vitro activity data for Blepharocalyxin C against certain cancer cell lines has been reported. Blepharocalyxin C showed activity against murine colon 26-L5 carcinoma cells with an ED50 of 29.6 µmol/L and human HT1080 fibrosarcoma cells with an ED50 of 78.8 µmol/L. acs.org While these are in vitro findings, they provide experimental support for the biological potential suggested by virtual screening and chemoinformatic predictions.

Here is a summary of some predicted properties and related targets for Blepharocalyxin C based on chemoinformatic analysis:

| Property/Target | Value/Score | Function Mode |

| Molecular Formula | C38H42O7 | - |

| Molecular Weight ( g/mol ) | 610.80 | - |

| AlogP | 6.69 | - |

| Hydrogen Bond Donors | 6 | - |

| Hydrogen Bond Acceptors | 7 | - |

| TPSA (Ų) | 130.61 | - |

| Plasmepsin 2 | 7.8282 | Inhibit |

| Thromboxane B2 | 10.792 | Inhibit |

| C-C chemokine receptor type 5 | 6.5421 | Inhibit |

| Endothelin receptor ET-A | 7.7399 | Inhibit |

| Proteinase activated receptor 1 | 6.5653 | Inhibit |

| G-protein Coupled Receptor 54 | 9.6441 | Inhibit |

| Heparanase | 8.3777 | Inhibit |

| Secreted protein-tyrosine phosphatase | 10.828 | Inhibit |

| Prostanoid FP receptor (PTGFR) | 8.1258 | Inhibit |

| Ha-Ras-CVLS | 9.4126 | Inhibit |

In Vivo Efficacy Studies in Preclinical Disease Models (Non-Human)

Preclinical in vivo efficacy studies in non-human models are a critical step in drug development, aimed at evaluating the potential therapeutic effects of a compound within a complex biological system before human trials. These studies involve administering the test compound to animal models that mimic specific human diseases and assessing its ability to ameliorate disease symptoms or progression.

Based on the available search results, specific data detailing in vivo efficacy studies conducted with Blepharocalyxin C in preclinical disease models were not found within the scope of this review. The information gathered primarily pertains to in vitro activity and virtual screening predictions.

Selection and Development of Appropriate Animal Models for Disease Research

The selection and development of appropriate animal models are fundamental to conducting relevant preclinical in vivo efficacy studies. Models are chosen based on their ability to recapitulate key aspects of the human disease, including pathology, symptoms, and response to therapeutic interventions. Various animal species and induced or genetic models are utilized depending on the specific disease under investigation.

Within the scope of the search results, there was no specific information found regarding the selection or development of animal models specifically for evaluating the efficacy of Blepharocalyxin C.

Pharmacodynamic Readouts and Biomarker Analysis in Preclinical Models

Pharmacodynamic (PD) readouts and biomarker analysis in preclinical models are essential for understanding the biological effects of a compound and its mechanism of action. PD readouts measure the direct or indirect effects of the drug on the biological system, while biomarkers are measurable indicators of a biological state or response to an intervention. Analyzing these parameters helps to establish dose-response relationships and provides translational links to potential clinical outcomes.

Based on the conducted searches, specific information regarding the pharmacodynamic readouts or biomarker analysis performed in preclinical studies involving Blepharocalyxin C was not identified.

Synthetic Endeavors and Analog Development

Total Synthesis Approaches for Blepharocalyxin C and Analogues

The total synthesis of complex diarylheptanoids, including dimeric structures like blepharocalyxin C, presents significant challenges due to their intricate carbon skeletons and the presence of multiple chiral centers. While specific details on the total synthesis of Blepharocalyxin C were not extensively detailed in the provided search results, research on the total synthesis of related diarylheptanoids, such as (-)-Blepharocalyxin D and other analogues, provides insight into the strategies and methodologies applicable to this class of compounds. acs.orgtandfonline.comresearchgate.netamanote.com These synthetic endeavors often involve the construction of the diarylheptanoid core, followed by dimerization or coupling reactions to form the dimeric structure.

Stereoselective Synthetic Strategies

Achieving precise control over the stereochemistry is paramount in the synthesis of natural products like blepharocalyxin C, which possess multiple stereogenic centers. Stereoselective synthetic strategies are crucial for constructing the correct configuration at each chiral center. Approaches to the stereoselective synthesis of tetrahydropyran (B127337) rings, which are structural elements found in some blepharocalyxins, have been explored. The Prins cyclization, for instance, has emerged as a powerful technique for the stereoselective synthesis of tetrahydropyran skeletons and has been applied in the total synthesis of natural products, including some blepharocalyxin analogues. tandfonline.combeilstein-journals.orghanyang.ac.kr A stereoselective approach to C-aryl pyranoside synthesis has also been developed as a model for the synthesis of blepharocalyxin E, specifically addressing the challenge of substitution at the C7 position. nih.govacs.org

Challenges and Innovations in Complex Diarylheptanoid Synthesis

The synthesis of complex diarylheptanoids is fraught with challenges. These include the development of effective procedures for the formation of specific functionalities, such as homobenzylic trans-alkenes, and the precise installation of stereogenic centers. ukzn.ac.za Attaching electron-rich aromatic rings to the aliphatic chain also requires careful consideration of reaction conditions and methodologies. ukzn.ac.za For cyclic diarylheptanoids, a major challenge is the ring-closing reaction to form the macrocyclic structure. uni-regensburg.de Innovations in this field often involve the development of new catalytic systems, domino or cascade reactions, and the application of powerful stereoselective transformations like asymmetric catalysis and cyclization reactions.

Design and Synthesis of Structural Analogues for Structure-Activity Relationship (SAR) Refinement

The design and synthesis of structural analogues of natural products like blepharocalyxin C are essential for conducting structure-activity relationship (SAR) studies. These studies aim to understand how modifications to the chemical structure impact biological activity. By synthesizing a series of compounds with planned variations, researchers can identify key structural features responsible for the observed effects and potentially develop compounds with improved potency, selectivity, or pharmacokinetic properties. The synthesis of analogues of blepharocalyxin D has been linked to SAR studies. researchgate.net General strategies for analogue synthesis, such as the Topliss tree and batchwise schemes, provide systematic approaches for exploring the chemical space around a lead compound. drughunter.com For diarylheptanoids, analogue synthesis can involve modifications to the aromatic rings, the heptane (B126788) chain, or the linkages between the units in dimeric structures.

Advanced Research Perspectives and Future Directions

Integration of Omics Technologies for Comprehensive Biological Profiling

The application of omics technologies, such as transcriptomics, proteomics, and metabolomics, could provide a more comprehensive understanding of the biological effects of Blepharocalyxin C. While not specifically reported for Blepharocalyxin C, these technologies can elucidate the molecular pathways and cellular processes modulated by the compound, offering insights into its mechanisms of action and identifying potential biomarkers of response.

Further Computational Chemistry Applications in Drug Discovery and Lead Optimization

Computational chemistry techniques, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can be further applied to Blepharocalyxin C and its analogues. niist.res.inresearchgate.netnih.govnih.gov These methods can help to predict binding affinities to potential biological targets, optimize the structure for enhanced activity and desired properties, and guide the rational design of novel derivatives with improved efficacy and selectivity. niist.res.in The unique dimeric structure of blepharocalyxins presents interesting challenges and opportunities for computational exploration.

Development of Novel Bioassays and High-Throughput Screening Platforms

The development of novel and targeted bioassays is crucial for identifying and characterizing the specific biological activities of Blepharocalyxin C. While antiproliferative activity has been assessed, high-throughput screening (HTS) platforms could be developed to screen libraries of Blepharocalyxin C derivatives or related compounds against a wider range of biological targets and disease models. wef.org This would facilitate the discovery of new activities and the identification of more potent and selective analogues.

Elucidation of Broader Ecological and Biological Roles of Blepharocalyxin C in Natural Systems

Beyond its presence in Alpinia blepharocalyx seeds and its observed in vitro activities, the broader ecological and biological roles of Blepharocalyxin C in its natural environment remain largely unexplored in the provided literature. Investigating its function within the plant, its potential interactions with other organisms (e.g., as a defense mechanism against herbivores or pathogens), and its fate in the environment could provide valuable ecological insights.

Exploration of Derivatization Strategies and Scaffold Modification for Enhanced Research Applications

Exploring chemical derivatization strategies and scaffold modifications of Blepharocalyxin C could lead to the generation of analogues with altered or enhanced biological activities, improved pharmacokinetic properties, or increased stability. jst.go.jp While synthesis efforts for related blepharocalyxins and diarylheptanoid dimers have been reported, focusing specifically on modifying the Blepharocalyxin C scaffold could yield novel compounds with potential research or therapeutic applications. mdpi.comacs.orgacs.orgnih.govgrafiati.com

Q & A

Q. What methodologies are recommended for isolating and purifying Blepharocalyxin C from natural sources?

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) or high-performance liquid chromatography (HPLC). Key steps include:

- Fractionation guidance : Monitor fractions using TLC or HPLC coupled with UV/Vis detection, targeting peaks aligned with known spectral properties of Blepharocalyxin C .

- Purity validation : Confirm purity (>95%) via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

- Reproducibility : Document solvent ratios, column packing materials, and elution gradients meticulously to ensure reproducibility .

Q. How can researchers verify the structural identity of Blepharocalyxin C using spectroscopic techniques?

A multi-technique approach is critical:

- NMR : Compare ¹H/¹³C NMR shifts with literature data, focusing on characteristic signals (e.g., diterpene skeleton, ester groups) .

- MS : Use HRMS to confirm molecular formula (e.g., [M+H]⁺ or [M-H]⁻ ions) and fragmentation patterns.

- X-ray crystallography (if crystalline): Resolve absolute configuration .

- Cross-validation : Ensure spectral data align with synthetic analogs or previously isolated batches .

Q. What in vitro assays are suitable for preliminary evaluation of Blepharocalyxin C’s bioactivity?

Prioritize target-specific assays:

- Cytotoxicity : Use MTT or SRB assays on cancer cell lines (e.g., HepG2, A549) with positive controls (e.g., doxorubicin) .

- Anti-inflammatory activity : Measure inhibition of NO production in LPS-induced macrophages .

- Dose-response curves : Include IC₅₀ calculations and statistical validation (e.g., triplicate experiments, ANOVA) .

Advanced Research Questions

Q. How can synthetic routes to Blepharocalyxin C be optimized to improve yield and scalability?

Key strategies include:

- Protecting group selection : Use MIDA boronate esters for Suzuki-Miyaura couplings to enhance stability and reduce side reactions .

- Catalytic systems : Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and ligand ratios for stereochemical control .

- Step-economy : Evaluate convergent vs. linear synthesis pathways using retrosynthetic analysis .

- Scalability trials : Test reproducibility in gram-scale reactions under inert atmospheres .

Q. What experimental approaches resolve contradictions in reported biological activities of Blepharocalyxin C?

Address discrepancies through:

- Source validation : Confirm compound identity/purity across studies using shared spectral data .

- Assay standardization : Compare methodologies (e.g., cell lines, incubation times) and control for batch-to-batch variability .

- Mechanistic studies : Use RNA-seq or proteomics to identify upstream targets (e.g., NF-κB, MAPK pathways) and validate via siRNA knockdown .

Q. How should researchers design experiments to elucidate the mechanism of action of Blepharocalyxin C?

A tiered approach is recommended:

- Transcriptomic/proteomic profiling : Identify differentially expressed genes/proteins post-treatment .

- Pathway inhibition : Use pharmacological inhibitors (e.g., SB203580 for p38 MAPK) to block hypothesized pathways .

- In vivo validation : Utilize xenograft models to correlate in vitro findings with tumor growth inhibition .

- Data triangulation : Combine results from multiple techniques (e.g., Western blot, immunofluorescence) to confirm mechanistic hypotheses .

Q. What analytical strategies ensure reproducibility in pharmacokinetic studies of Blepharocalyxin C?

Critical steps include:

- Bioanalytical method validation : Optimize LC-MS/MS parameters (e.g., ionization mode, collision energy) for plasma/tissue samples .

- Pharmacokinetic modeling : Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and t₁/₂ .

- Cross-lab verification : Share protocols with independent labs to confirm reproducibility .

Methodological Considerations

Q. How should researchers address variability in compound stability during storage?

- Storage conditions : Store at -80°C in anhydrous DMSO, with aliquots to minimize freeze-thaw cycles .

- Stability assays : Periodically test via HPLC and compare degradation products with fresh batches .

Q. What statistical methods are appropriate for analyzing dose-dependent effects in Blepharocalyxin C studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.